1-(trifluoromethyl)-1H-pyrazol-3-amine
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives . This method offers high yields and selectivity, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Common Reagents and Conditions:
Oxidation: IBX, atmospheric oxygen.
Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: CF3I, photoredox catalysts.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazol-3-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazol-3-amine stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring. This structure imparts distinct chemical properties, such as high electronegativity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(trifluoromethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)10-2-1-3(8)9-10/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVTCUAYOCGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1995071-75-4 |
Source
|
Record name | 1-(Trifluoromethyl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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